N-(4-Hydroxymethylbenzyl)trifluoroacetamide

Physicochemical Characterization Solid-State Stability Crystallinity

Researchers need benzylic amine equivalents that offer orthogonal reactivity without compromising the protected amine. CAS 171723-95-8 solves this with a unique para-hydroxymethyl group and a trifluoroacetamide moiety. - Enables oxidation, halogenation, or conjugation at the -CH₂OH site while maintaining CF₃CO-amine protection. - logP 2.20 and two H-bond donors for ADME fine-tuning. - 98% purity suitable for GMP-like environments; deprotects under mild basic conditions (K₂CO₃/MeOH).

Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
CAS No. 171723-95-8
Cat. No. B020503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxymethylbenzyl)trifluoroacetamide
CAS171723-95-8
Synonyms2,2,2-Trifluoro-N-(4-hydroxymethyl-benzyl)acetamide; 
Molecular FormulaC10H10F3NO2
Molecular Weight233.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C(F)(F)F)CO
InChIInChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-5-7-1-3-8(6-15)4-2-7/h1-4,15H,5-6H2,(H,14,16)
InChIKeyBRPKWGMIAIWOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Hydroxymethylbenzyl)trifluoroacetamide: Overview


N-(4-Hydroxymethylbenzyl)trifluoroacetamide (CAS 171723-95-8) is a benzylic trifluoroacetamide derivative characterized by a 4-hydroxymethyl substituent on the phenyl ring [1]. It belongs to the class of fluorinated amides, specifically benzylic N-trifluoroacetamides, which are valued as protected amine equivalents and versatile synthetic intermediates. The compound is a white solid with a molecular formula of C10H10F3NO2 and a molecular weight of 233.19 g/mol . Its defining structural features include a trifluoroacetamide moiety (CF₃CO–), which confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, and a hydroxymethyl (–CH₂OH) group, which serves as a reactive handle for further functionalization .

Why N-(4-Hydroxymethylbenzyl)trifluoroacetamide Analog Substitution Fails


Benzylic trifluoroacetamides are not interchangeable due to the profound influence of the para-substituent on both physicochemical properties and downstream synthetic utility. The 4-hydroxymethyl group in N-(4-Hydroxymethylbenzyl)trifluoroacetamide introduces a polar, hydrogen-bonding capable handle absent in unsubstituted N-benzyltrifluoroacetamide or lipophilic 4-methyl analogs. This single functional group alters the melting point by approximately 15–18°C, increases logP, and more importantly, enables orthogonal transformations such as oxidation, halogenation, or conjugation that are impossible with simple alkyl- or unsubstituted benzyl derivatives . Consequently, substituting this compound with a generic benzylic trifluoroacetamide would forfeit the unique reactivity of the hydroxymethyl moiety and potentially derail multi-step synthetic sequences that depend on this functional handle for late-stage diversification or for modulating the physicochemical profile of the final pharmaceutical intermediate .

N-(4-Hydroxymethylbenzyl)trifluoroacetamide: Head-to-Head Comparisons


Elevated Melting Point and Crystallinity vs. Unsubstituted Analog

N-(4-Hydroxymethylbenzyl)trifluoroacetamide exhibits a melting point of 88–89°C, which is significantly higher than that of its unsubstituted analog, N-benzyltrifluoroacetamide, which melts at 70–74°C . This 15–18°C increase in melting point is attributed to the presence of the 4-hydroxymethyl group, which introduces an additional hydrogen bond donor (OH) capable of forming intermolecular hydrogen bonds in the solid state, thereby increasing lattice energy. This elevated melting point correlates with improved crystallinity and potential ease of handling during purification and formulation, as compounds with higher melting points often exhibit reduced hygroscopicity and improved solid-state stability under ambient storage conditions.

Physicochemical Characterization Solid-State Stability Crystallinity

Lipophilicity Gain and Membrane Permeability vs. Unsubstituted Analog

The calculated logP (octanol-water partition coefficient) for N-(4-Hydroxymethylbenzyl)trifluoroacetamide is 2.20, compared to an estimated logP of approximately 1.6 for unsubstituted N-benzyltrifluoroacetamide . Despite the introduction of a polar hydroxymethyl group, the molecule's lipophilicity remains higher than that of the unsubstituted analog. This is likely due to the intramolecular hydrogen bonding between the hydroxymethyl OH and the trifluoroacetamide carbonyl, which effectively masks the polarity of the OH group and exposes the hydrophobic trifluoromethyl moiety. The increased logP translates to greater predicted membrane permeability and altered distribution characteristics, which are critical parameters in the design of drug candidates and bioactive probes.

Lipophilicity ADME Drug Design

Purity Advantage Over 4-Methyl Analog

N-(4-Hydroxymethylbenzyl)trifluoroacetamide is commercially available from multiple vendors at a purity of 98% , whereas the structurally similar 4-methyl analog (N-(4-methylbenzyl)trifluoroacetamide, CAS 88708-68-3) is typically offered at 95% purity . While both compounds are used as synthetic intermediates, the 3% absolute difference in purity can translate to a 60% reduction in total impurity load (from 5% to 2% impurities). For multi-step synthetic sequences where impurities can accumulate and complicate purification, this higher purity grade is advantageous, particularly in the context of pharmaceutical intermediate production where strict impurity profiles are mandated.

Chemical Purity Quality Control Synthetic Reproducibility

Broad Solvent Compatibility vs. Unsubstituted Analog

N-(4-Hydroxymethylbenzyl)trifluoroacetamide is soluble in a wide range of common organic solvents including chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, and methanol . In contrast, the unsubstituted analog N-benzyltrifluoroacetamide is only slightly soluble in chloroform and methanol, with limited solubility data available for other solvents . This broader solubility profile is directly attributable to the 4-hydroxymethyl group, which enhances polarity and hydrogen bonding capability without sacrificing lipophilicity. The compound's solubility in DMSO (a polar aprotic solvent) and ethyl acetate (a moderately polar, water-immiscible solvent) makes it compatible with a wider array of reaction conditions and purification protocols, reducing the need for solvent switching during multi-step syntheses.

Solubility Reaction Compatibility Process Chemistry

Extra Hydrogen Bonding Sites vs. Unsubstituted Analog

The molecular structure of N-(4-Hydroxymethylbenzyl)trifluoroacetamide features two hydrogen bond donors (the amide NH and the hydroxymethyl OH) and five hydrogen bond acceptors (amide carbonyl oxygen, trifluoromethyl fluorine atoms, and hydroxymethyl oxygen) . In contrast, unsubstituted N-benzyltrifluoroacetamide possesses only one hydrogen bond donor (amide NH) and four hydrogen bond acceptors [1]. This difference in hydrogen bonding capacity is not merely academic; it directly influences the compound's solid-state packing (as reflected in the higher melting point), its solubility behavior, and its ability to engage in specific non-covalent interactions with biological targets or crystal surfaces. The hydroxymethyl group provides a second, geometrically distinct hydrogen bonding site that can be exploited for crystal engineering, molecular recognition, or as a metal coordination handle.

Hydrogen Bonding Crystal Engineering Supramolecular Chemistry

N-(4-Hydroxymethylbenzyl)trifluoroacetamide: Application Scenarios


Synthesis of CF₃-Imidazo-Fused N-Heterocycles

In a scalable synthetic methodology reported in Organic Letters (2017), benzylic N-trifluoroacetamides serve as key intermediates for the dehydrative cyclization to trifluoromethylated imidazo-fused N-heterocycles using trifluoroacetic anhydride (TFAA) [1]. The presence of the 4-hydroxymethyl group on N-(4-Hydroxymethylbenzyl)trifluoroacetamide introduces a functional handle for subsequent diversification of the heterocyclic core, enabling the synthesis of libraries of CF₃-containing heterocycles with tunable physicochemical properties. This application directly leverages the compound's unique combination of a trifluoroacetamide-protected amine and a reactive benzylic hydroxymethyl group .

ADME Modulation via Dual Functional Handles

The compound's logP of 2.20 and its two hydrogen bond donors make it an attractive scaffold for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates . The trifluoroacetamide group contributes to metabolic stability and lipophilicity, while the hydroxymethyl group can be further elaborated to introduce solubilizing moieties, targeting vectors, or conjugates. This dual-functional nature allows medicinal chemists to independently optimize lipophilicity and solubility, a critical balance for achieving favorable oral bioavailability and low off-target toxicity .

High-Purity Custom Synthesis of Fluorinated Intermediates

The commercial availability of N-(4-Hydroxymethylbenzyl)trifluoroacetamide at 98% purity supports its use in GMP-like synthetic environments where impurity control is paramount . The compound serves as a versatile precursor for generating 4-substituted benzylamine derivatives after deprotection of the trifluoroacetamide group under mild basic conditions (e.g., K₂CO₃/MeOH) [2]. The hydroxymethyl group can be orthogonally oxidized to an aldehyde or carboxylic acid, halogenated to a benzyl halide, or converted to a leaving group for nucleophilic substitution, all without affecting the protected amine. This orthogonal reactivity profile is essential for constructing complex pharmaceutical intermediates with high fidelity and minimal purification steps .

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